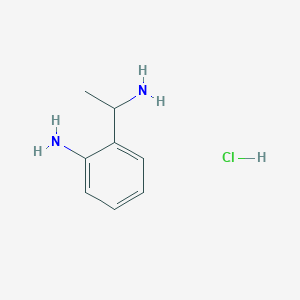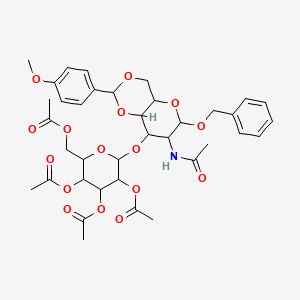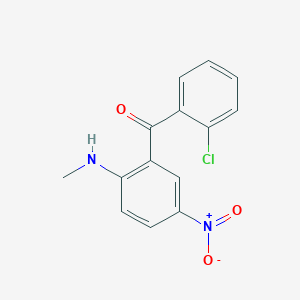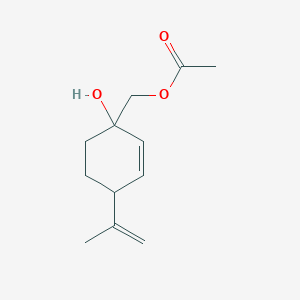
(R)-2-(1-aminoethyl)anilinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-(1-aminoéthyl)aniline chlorhydrate est un sel d'amine chirale. C'est un composé précieux en synthèse organique en raison de sa capacité à agir comme un réactif bifonctionnel. Ce composé est souvent utilisé dans la préparation de produits pharmaceutiques et d'autres produits chimiques fins.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (R)-2-(1-aminoéthyl)aniline chlorhydrate implique généralement la réduction asymétrique d'une cétone ou d'une imine précurseur. Une méthode courante est la synthèse asymétrique catalytique, qui utilise des catalyseurs chiraux pour atteindre une haute énantiosélectivité . Les conditions réactionnelles comprennent souvent des températures douces et l'utilisation de solvants tels que l'éthanol ou le méthanol.
Méthodes de production industrielle
Dans les milieux industriels, la production du (R)-2-(1-aminoéthyl)aniline chlorhydrate peut être mise à l'échelle en utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions réactionnelles, conduisant à des rendements plus élevés et à une pureté plus élevée du produit final .
Analyse Des Réactions Chimiques
Types de réactions
(R)-2-(1-aminoéthyl)aniline chlorhydrate subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Ce composé peut participer à des réactions de substitution nucléophile, souvent en utilisant des réactifs comme les halogénoalcanes.
Réactifs et conditions courants
Les réactions impliquant le (R)-2-(1-aminoéthyl)aniline chlorhydrate nécessitent souvent des réactifs et des conditions spécifiques :
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans l'éthanol.
Substitution : Halogénoalcanes en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent diverses anilines substituées, qui sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques et d'agrochimiques .
Applications de la recherche scientifique
(R)-2-(1-aminoéthyl)aniline chlorhydrate a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques complexes.
Biologie : Ce composé est utilisé dans l'étude des mécanismes enzymatiques et comme substrat dans les réactions enzymatiques.
Médecine : Il sert d'intermédiaire dans la synthèse de médicaments, en particulier ceux qui ciblent les troubles neurologiques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques fins.
Mécanisme d'action
Le mécanisme par lequel le (R)-2-(1-aminoéthyl)aniline chlorhydrate exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Dans les réactions enzymatiques, il forme une aldimine externe avec la coenzyme pyridoxal-5'-phosphate, conduisant à la formation d'un intermédiaire quinonoïde planaire. Cet intermédiaire subit d'autres transformations pour donner le produit final .
Applications De Recherche Scientifique
®-2-(1-aminoethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism by which ®-2-(1-aminoethyl)anilinehydrochloride exerts its effects involves its interaction with specific molecular targets. In enzymatic reactions, it forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, leading to the formation of a planar quinonoid intermediate. This intermediate undergoes further transformations to yield the final product .
Comparaison Avec Des Composés Similaires
Composés similaires
- (R)-4-(1-aminoéthyl)aniline dihydrochlorure
- (R)-(+)-1-(1-naphtyl)éthylamine
Unicité
(R)-2-(1-aminoéthyl)aniline chlorhydrate est unique en raison de sa configuration chirale spécifique et de sa capacité à agir comme un réactif bifonctionnel. Cela le rend particulièrement précieux dans la synthèse asymétrique et dans la préparation de produits pharmaceutiques chiraux .
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
2-(1-aminoethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H |
Clé InChI |
RKANXCBIYKNWEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)


![N-[2,5-bis(trifluoromethyl)phenyl]-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12286243.png)
![Ethyltrans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B12286255.png)

![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)


![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
